PD 144418

Sigma-1 Receptor Binding Affinity Selectivity

Disambiguating σ1-mediated effects from σ2 or dopaminergic pathways requires a rigorously selective antagonist. PD 144418 is the prototypical high-affinity σ1 receptor antagonist (Ki=0.08 nM), validated for in vivo target engagement and behavioral pharmacology. • σ1 antagonist with >17,000-fold selectivity over σ2 (Ki=1377 nM); no DAT interaction. • Confirmed ex vivo brain occupancy correlates with behavioral efficacy (ED50=0.79 µmol/kg). • Supplied as free base (CAS 154130-99-1) with consistent lot-to-lot analytical certification.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B1242782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 144418
Synonyms1-propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine
PD 144418
PD-144418
PD144418
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C
InChIInChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3
InChIKeyFOQRKFCLRMMKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 144418: Highly Selective Sigma-1 Receptor Ligand


PD 144418 (1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine) is a prototypical, highly selective ligand for the sigma-1 (σ1) receptor [1]. It is widely used as a chemical probe in neuroscience and pharmacology to investigate the role of σ1 receptors in modulating central nervous system (CNS) function and disease, including psychostimulant abuse and potential antipsychotic activity [2].

Why PD 144418 Outperforms Other Sigma-1 Ligands


Sigma-1 receptor ligands are not interchangeable due to profound differences in binding affinity, subtype selectivity, and functional pharmacology (agonist vs. antagonist). While compounds like PRE-084 and BD-1063 are also selective for σ1 over σ2, they exhibit significantly lower affinity for the σ1 receptor [1]. Furthermore, PD 144418 is characterized as a σ1 receptor antagonist based on functional assays [2], a crucial distinction from agonists like (+)-pentazocine and PRE-084. Substituting a lower-affinity ligand or an agonist for an antagonist can lead to incomplete receptor occupancy, different downstream signaling effects, and ultimately, non-reproducible or misinterpreted experimental results, particularly in in vivo behavioral models where target engagement is critical [3].

PD 144418: Quantitative Performance Evidence


Superior σ1 Binding Affinity and Selectivity

PD 144418 exhibits sub-nanomolar binding affinity (Ki = 0.08 nM) for the sigma-1 receptor, which is significantly higher than that of other widely used σ1 ligands such as PRE-084, BD-1063, and haloperidol [1]. This high affinity translates to an exceptional >17,000-fold selectivity for σ1 over the sigma-2 (σ2) receptor (Ki = 1377 nM) . In a separate study, its affinity was measured at Ki = 0.46 nM with 3,596-fold selectivity [2]. This degree of selectivity ensures that observed biological effects can be more confidently attributed to σ1 receptor engagement rather than off-target interactions at σ2 sites.

Sigma-1 Receptor Binding Affinity Selectivity

Functional NMDA Receptor Antagonism

PD 144418 functionally antagonizes N-methyl-D-aspartate (NMDA)-induced increases in cyclic GMP (cGMP) in rat cerebellar slices, an effect consistent with its classification as a σ1 receptor antagonist [1]. This is a direct, quantifiable functional readout in a native neuronal tissue environment, distinguishing it from σ1 agonists like PRE-084 or (+)-pentazocine, which may have different or opposite effects on glutamatergic signaling [2]. The ability to reverse NMDA-induced cGMP elevation without affecting basal levels suggests a modulatory, state-dependent action relevant to neuroprotection and antipsychotic mechanisms .

NMDA Receptor Excitotoxicity cGMP

In Vivo Attenuation of Psychostimulant Hyperactivity

PD 144418 demonstrates robust in vivo efficacy by attenuating cocaine-induced hyperactivity in mice in a dose-dependent manner . This effect is directly correlated with cerebral σ1 receptor occupancy [1]. While other σ1 antagonists like BD-1063 share this property, the quantitative link between PD 144418's high affinity, its measured brain occupancy, and its behavioral effect is well-characterized. For instance, the ED50 for this behavioral effect is 0.79 µmol/kg, which corresponds to 80% cerebral σ1 receptor occupancy [2]. This level of detailed PK/PD correlation provides a significant advantage for study design and interpretation over alternatives where this relationship is less defined.

Behavioral Pharmacology Psychostimulant Cocaine

No Significant DAT Off-Target Activity

A critical differentiator for PD 144418, particularly in studies involving psychostimulants like cocaine and methamphetamine, is its clean selectivity profile against the dopamine transporter (DAT) [1]. In contrast to some other σ1 ligands or atypical antipsychotics that may directly modulate dopaminergic signaling, PD 144418 exhibits weak affinity for DAT (Ki = 9.0 µM) [2]. Critically, in vivo studies confirm that even at a high dose of 10.0 µmol/kg, PD 144418 and its metabolites do not occupy DAT in the mouse brain [3]. This clean profile ensures that its observed effects on psychostimulant-induced behaviors are mediated specifically through σ1 receptor antagonism, not through direct interference with dopamine reuptake mechanisms.

Selectivity Off-Target Dopamine Transporter

PD 144418: Key Research Applications


σ1 Antagonism in Psychostimulant Addiction Models

PD 144418 is the reagent of choice for in vivo studies requiring selective and high-affinity σ1 receptor antagonism to dissect the mechanisms of cocaine and methamphetamine addiction. Its well-characterized in vivo efficacy, defined PK/PD relationship for behavioral outcomes (ED50 = 0.79 µmol/kg), and lack of DAT interaction allow for unambiguous interpretation of σ1 receptor contributions to drug-seeking behavior, locomotor sensitization, and withdrawal symptoms [1].

Ex Vivo σ1 Target Engagement and Signaling

Due to its exceptionally high affinity (Ki = 0.08 nM) and antagonist properties, PD 144418 is ideally suited for ex vivo target engagement studies. Researchers can use it to confirm σ1 receptor occupancy after systemic administration, as demonstrated by the strong correlation between brain occupancy and behavioral effect [2]. Additionally, its ability to block NMDA-induced cGMP elevation (IC50 = 4.5 µM) provides a robust functional readout in brain slice preparations, making it a powerful tool for studying σ1 receptor modulation of glutamatergic signaling in native tissue [3].

Novel σ1 Ligand Screening and Characterization

As a high-affinity radioligand (e.g., [3H]PD 144418) or as a cold competitor, PD 144418 serves as a benchmark standard for characterizing the binding affinity and selectivity of new chemical entities targeting the σ1 receptor. Its use in competition binding assays against [3H](+)-pentazocine allows for accurate determination of Ki values for test compounds and assessment of their selectivity profile relative to this gold-standard, high-selectivity ligand [4].

σ1-Mediated Antipsychotic-Like Activity

PD 144418's profile—potent σ1 antagonism without direct dopaminergic activity—makes it a valuable tool for investigating the σ1-mediated component of antipsychotic efficacy. Its ability to antagonize mescaline-induced scratching (ED50 = 7.0 mg/kg i.p.) without affecting basal motor activity [5] provides a specific behavioral model for screening compounds that may offer antipsychotic benefits via σ1 modulation, distinct from classical D2 receptor antagonism.

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